

Spectroscopic Data for Tri-m-tolyl Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tri-m-tolyl phosphate*

Cat. No.: *B031788*

[Get Quote](#)

This technical guide provides a comprehensive overview of the key spectroscopic data for **Tri-m-tolyl phosphate** (TmTP), a prominent organophosphate ester. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the structural characterization of this molecule using nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques.

Introduction

Tri-m-tolyl phosphate, also known as tri-m-cresyl phosphate, is a member of the triaryl phosphate ester family. These compounds find widespread application as flame retardants, plasticizers, and lubricants. The isomeric composition of tricresyl phosphates is crucial as the toxicity can vary significantly between isomers.^[1] Therefore, unambiguous structural characterization is paramount. Spectroscopic techniques provide the necessary tools for detailed molecular-level analysis. This guide delves into the fundamental principles and practical application of NMR, IR, and MS for the definitive identification and characterization of **Tri-m-tolyl phosphate**.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the atoms of **Tri-m-tolyl phosphate** are numbered as illustrated in the following diagram.

Caption: Molecular structure of **Tri-m-tolyl phosphate** with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Power of Multinuclear NMR

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. For organophosphorus compounds like **Tri-m-tolyl phosphate**, a multinuclear approach is essential.

- ^1H NMR provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern on the tolyl rings.
- ^{13}C NMR reveals the carbon skeleton of the molecule. The number of distinct carbon signals confirms the symmetry of the molecule, and their chemical shifts indicate the electronic environment of each carbon atom.
- ^{31}P NMR is particularly informative for organophosphorus compounds. With a natural abundance of 100% and a wide chemical shift range, the ^{31}P nucleus provides a sensitive probe of the phosphorus atom's chemical environment.^{[2][3]} The chemical shift of the single phosphorus resonance in **Tri-m-tolyl phosphate** is characteristic of a phosphate ester.

The choice of a deuterated solvent is critical for solution-state NMR. Deuterated chloroform (CDCl_3) is a common choice for non-polar to moderately polar organic compounds like **Tri-m-tolyl phosphate** due to its excellent dissolving power and the presence of a single solvent residual peak that is easily identifiable.

Experimental Protocol: NMR Analysis

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **Tri-m-tolyl phosphate** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Gently agitate the vial to ensure complete dissolution of the sample.
- Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- Acquire the ^1H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
- Acquire the proton-decoupled ^{13}C NMR spectrum. A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of ^{13}C .
- Acquire the proton-decoupled ^{31}P NMR spectrum. Typically, fewer scans are needed compared to ^{13}C NMR due to the higher sensitivity of the ^{31}P nucleus.[2]
- Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR spectroscopic analysis of **Tri-m-tolyl phosphate**.

Data Presentation and Interpretation

^1H NMR (Proton NMR)

The ^1H NMR spectrum of **Tri-m-tolyl phosphate** is characterized by signals in the aromatic and aliphatic regions.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.2-7.4	m	12H	Aromatic Protons (H ₂ , H ₄ , H ₅ , H ₆)
~2.3	s	9H	Methyl Protons (H ₇)

- Interpretation: The complex multiplet in the aromatic region arises from the overlapping signals of the four non-equivalent aromatic protons on each of the three tolyl groups. The integration of this region corresponds to 12 protons. The sharp singlet at approximately 2.3 ppm integrates to 9 protons, confirming the presence of the three equivalent methyl groups.

^{13}C NMR (Carbon-13 NMR)

The proton-decoupled ^{13}C NMR spectrum provides a detailed map of the carbon framework.

Chemical Shift (δ , ppm)	Assignment
~150	C1 (C-O-P)
~139	C3 (C-CH ₃)
~130	C5
~129	C6
~126	C4
~121	C2
~21	C7 (-CH ₃)

- Interpretation: The spectrum displays seven distinct signals, consistent with the seven unique carbon environments in the m-tolyl group. The carbon atom directly attached to the electron-withdrawing phosphate group (C1) is the most downfield-shifted aromatic carbon.

The methyl carbon (C7) appears in the aliphatic region at a characteristic chemical shift of around 21 ppm.

³¹P NMR (Phosphorus-31 NMR)

The ³¹P NMR spectrum of **Tri-m-tolyl phosphate** shows a single resonance.

Chemical Shift (δ , ppm)	Multiplicity
~ -17	Singlet

- Interpretation: The chemical shift of approximately -17 ppm is characteristic of a triaryl phosphate ester. The observation of a single peak confirms the presence of only one phosphorus environment in the molecule.

Infrared (IR) Spectroscopy

Expertise & Experience: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For **Tri-m-tolyl phosphate**, IR spectroscopy is particularly useful for confirming the presence of the P=O, P-O-C, and C-H bonds. As **Tri-m-tolyl phosphate** is a liquid at room temperature, it can be conveniently analyzed as a neat thin film between salt plates or using an Attenuated Total Reflectance (ATR) accessory.^{[4][5]} ATR-FTIR is often preferred for its simplicity, as it requires minimal sample preparation.^[6]

Experimental Protocol: ATR-FTIR Analysis

- Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere.

- Place a small drop of **Tri-m-tolyl phosphate** onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- Clean the ATR crystal thoroughly after the measurement.

[Click to download full resolution via product page](#)

Caption: Workflow for ATR-FTIR spectroscopic analysis of **Tri-m-tolyl phosphate**.

Data Presentation and Interpretation

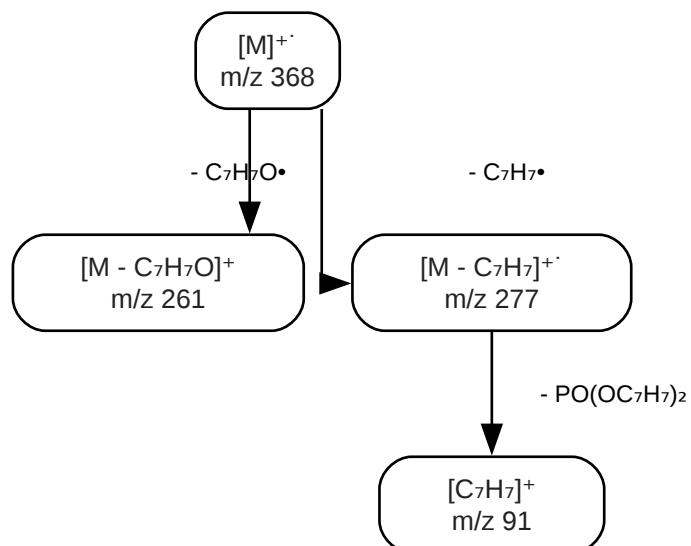
The IR spectrum of **Tri-m-tolyl phosphate** exhibits several characteristic absorption bands.

Wavenumber (cm^{-1})	Vibrational Mode
~3050	C-H stretch (aromatic)
~2920	C-H stretch (methyl)
~1590, 1480	C=C stretch (aromatic ring)
~1290	P=O stretch (phosphoryl)
~1180	P-O-C stretch (aryl)
~950	O-P-O stretch

- Interpretation: The strong absorption around 1290 cm^{-1} is a key diagnostic peak for the phosphoryl (P=O) group. The bands in the $1180\text{--}950\text{ cm}^{-1}$ region are characteristic of the P-O-C linkages.^[7] The absorptions above 3000 cm^{-1} and around 2920 cm^{-1} correspond to the

aromatic and methyl C-H stretching vibrations, respectively. The aromatic C=C stretching vibrations are observed in the 1600-1450 cm^{-1} region.

Mass Spectrometry (MS)


Expertise & Experience: Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of semi-volatile compounds like triaryl phosphates.^[8] Electron ionization (EI) is a standard ionization technique that generates a characteristic fragmentation pattern, which can be used as a molecular fingerprint.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **Tri-m-tolyl phosphate** (e.g., 100 $\mu\text{g}/\text{mL}$) in a suitable solvent such as ethyl acetate.
- GC Conditions:
 - Injector: Splitless mode at 280 °C.
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan mode from m/z 50 to 500.
 - Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway for **Tri-m-tolyl phosphate** in EI-MS.

Data Presentation and Interpretation

The mass spectrum of **Tri-m-tolyl phosphate** shows a clear molecular ion peak and several characteristic fragment ions.

m/z	Proposed Fragment
368	[M]⁺· (Molecular Ion)
277	[M - C₇H₇]⁺·
261	[M - C₇H₇O]⁺
91	[C₇H₇]⁺ (Tropylium ion)

- Interpretation: The molecular ion peak at m/z 368 confirms the molecular weight of **Tri-m-tolyl phosphate**. A common fragmentation pathway for aromatic organophosphates involves the cleavage of the P-O-C or C-C bonds.^[9] The peak at m/z 91 is a very common and abundant fragment in the mass spectra of tolyl-containing compounds, corresponding to the

stable tropylum ion. The fragment at m/z 277 likely arises from the loss of a toyl radical, while the fragment at m/z 261 corresponds to the loss of a tolyloxy radical.

Summary and Conclusion

This technical guide has detailed the characteristic spectroscopic data for **Tri-m-tolyl phosphate** obtained from NMR, IR, and MS analyses. The combination of these techniques provides a robust and comprehensive characterization of the molecule. The ¹H, ¹³C, and ³¹P NMR spectra confirm the overall structure and symmetry, the IR spectrum identifies the key functional groups, and the mass spectrum provides the molecular weight and a characteristic fragmentation pattern. The experimental protocols and interpretations provided herein serve as a valuable resource for scientists and researchers working with this and related organophosphorus compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ³¹Phosphorus NMR [chem.ch.huji.ac.il]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 6. digital.csic.es [digital.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. faa.gov [faa.gov]
- 9. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Spectroscopic Data for Tri-m-tolyl Phosphate: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031788#spectroscopic-data-for-tri-m-tolyl-phosphate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com